Dec-RVRK-CMK vs. Dec-RVKR-CMK: Distinct P1 Position Selectivity Dictates Target Binding
Dec-RVRK-CMK differentiates itself from the broad-spectrum proprotein convertase inhibitor Decanoyl-RVKR-CMK through a distinct P1 position residue (Lysine vs. Arginine), which fundamentally alters its target selectivity. The binding mechanism of Kex2 with different CMK inhibitors depends on substrate selectivity, particularly the selective differences between lysine and arginine at the P1 position . This sequence variation leads to divergent binding affinities and inhibitory profiles within the proprotein convertase family .
| Evidence Dimension | P1 Position Residue |
|---|---|
| Target Compound Data | Lysine (Lys, K) |
| Comparator Or Baseline | Arginine (Arg, R) in Decanoyl-RVKR-CMK |
| Quantified Difference | Sequence: RVRK vs. RVKR; Ki=8.45 μM (Kex2) for Dec-RVRK-CMK vs. IC50=57 nM (SARS-CoV-2 plaque reduction) for Dec-RVKR-CMK |
| Conditions | In vitro enzyme assays; Kex2 enzyme for Dec-RVRK-CMK; SARS-CoV-2 spike protein cleavage for Dec-RVKR-CMK |
Why This Matters
This sequence difference enables researchers to select a more targeted tool for studying Kex2-like enzymes or specific furin-mediated processes, rather than a pan-PC inhibitor.
